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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4'-

isopropylacetophenone

Introduction

2-Bromo-4'-isopropylacetophenone is an aromatic ketone that serves as a pivotal
intermediate in synthetic organic chemistry. Its structure, featuring a reactive a-bromo ketone
moiety and a para-substituted isopropyl group, makes it a versatile building block for the
synthesis of more complex molecules, particularly in the fields of pharmaceutical and
agrochemical research.[1] Studies have suggested that derivatives of this compound may
possess antimicrobial and antioxidant properties, highlighting its potential in drug development
pipelines.[1]

This guide provides a comprehensive overview of the core physical properties, spectroscopic
characteristics, and synthetic methodologies related to 2-Bromo-4'-isopropylacetophenone.
It is intended for researchers, chemists, and drug development professionals who require a
deep technical understanding of this compound for laboratory and industrial applications.
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Section 1: Core Physical and Chemical Properties

2-Bromo-4'-isopropylacetophenone is an off-white solid at room temperature.[2] Its key
physical and chemical properties have been compiled from various chemical data sources and
are summarized below. These properties are crucial for designing reaction conditions,
purification strategies, and ensuring safe handling.

Property Value Source(s)
CAS Number 51012-62-5 [3]
Molecular Formula C11H13BrO [3]
Molecular Weight 241.12 g/mol [3]
Appearance Off-White Solid [2]
Boiling Point 302.2 °C at 760 mmHg [4]
Density 1.308 g/cm3 [4]
Melting Point Not available in cited literature.  [4]
Flash Point 56.6 °C [4]

- Slightly soluble in Chloroform
Solubility [2]
and Methanol.

Refractive Index 1.544 [4]

SMILES CC(C)clccc(C(=0)CBr)ccl [4]

Section 2: Spectroscopic Profile (Predicted)

While experimental spectra for 2-Bromo-4'-isopropylacetophenone are not readily available
in the public domain, its spectroscopic characteristics can be reliably predicted based on its
structure and data from analogous compounds such as 4'-isopropylacetophenone[5][6] and
other 2-bromoacetophenones.[7][8][9]

1H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two
protons of the bromomethyl group (-CH2Br) at approximately 4.4 ppm. The isopropyl group
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should present as a septet for the single methine proton (-CH) around 3.0 ppm and a doublet
for the six equivalent methyl protons (-CHs) around 1.2-1.3 ppm. The aromatic protons will
appear as two doublets in the 7.3-8.0 ppm region, characteristic of a 1,4-disubstituted benzene
ring.

13C NMR: The carbon NMR spectrum would be distinguished by the carbonyl carbon signal
around 190 ppm. The a-carbon attached to the bromine (-CH2Br) would appear significantly
downfield, estimated in the 30-35 ppm range. Signals for the isopropyl group (methine and

methyl carbons) and the aromatic carbons would also be present in their expected regions.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for
the carbonyl (C=0) stretch, typically found between 1680-1700 cm~1. Other significant peaks
would include C-H stretching from the aromatic and aliphatic groups (around 2800-3100 cm™1)
and a C-Br stretching vibration, expected in the 600-700 cm~1 region.[10][11]

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for
the molecular ion peak (M*) due to the presence of one bromine atom (’°Br and 81Br isotopes
in ~1:1 ratio), appearing as two peaks of nearly equal intensity at m/z 240 and 242.[12] A
prominent fragment would be the loss of the bromomethyl radical (*CH2zBr), leading to the 4-
isopropylbenzoyl cation at m/z 147. Another major peak at m/z 43 would correspond to the
acetyl fragment [CH3CO]* from the precursor, 4'-isopropylacetophenone, which is a common
fragment in acetophenones.[5]

Section 3: Synthesis and Mechanistic Insights

The most common and direct method for preparing 2-Bromo-4'-isopropylacetophenone is
through the a-bromination of its precursor, 4'-isopropylacetophenone. This reaction is typically
acid-catalyzed and proceeds via an enol intermediate.[13][14]

Reaction Mechanism: Acid-Catalyzed a-Bromination

The causality behind this synthetic choice lies in the reactivity of the a-carbon adjacent to the
carbonyl group. The reaction mechanism involves three key steps:

» Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr
generated in situ or acetic acid). This increases the electrophilicity of the carbonyl carbon.
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e Enol Formation (Rate-Determining Step): A base (such as the solvent or the conjugate base
of the acid) removes a proton from the a-carbon, leading to the formation of a nucleophilic
enol intermediate. This tautomerization is the slowest step and thus dictates the overall
reaction rate.[13][14]

e Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic
bromine source (e.g., Brz), forming the a-brominated ketone and regenerating the acid
catalyst.[2]

Mechanism of Acid-Catalyzed a-Bromination
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Caption: Acid-catalyzed mechanism for the a-bromination of 4'-isopropylacetophenone.
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Field-Proven Experimental Protocol

This protocol is a self-validating system adapted from established procedures for the a-
bromination of substituted acetophenones.[15][16] The progress is monitored by TLC, and the
final product's identity and purity would be confirmed by melting point and spectroscopic
analysis.

Materials:

o 4'-Isopropylacetophenone (1.0 eq)

o Glacial Acetic Acid (solvent)

e Bromine (Brz2) (1.05 eq)

 Ice-water bath

o Diethyl ether or Dichloromethane (for extraction)

o Saturated sodium bicarbonate solution (for washing)
e 10% Sodium thiosulfate solution (for quenching)

¢ Anhydrous magnesium sulfate (for drying)

o Standard laboratory glassware including a round-bottom flask, dropping funnel, and
separatory funnel.

Workflow Diagram:
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Synthesis Workflow
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Caption: Experimental workflow for the synthesis of 2-Bromo-4'-isopropylacetophenone.
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Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, dissolve 4'-isopropylacetophenone (e.g., 10.0 g, 61.6 mmol) in glacial acetic acid
(e.g., 50 mL).

Bromination: Cool the solution in an ice-water bath to 0-5 °C. Prepare a solution of bromine
(e.g., 3.3 mL, 64.7 mmol) in 10 mL of glacial acetic acid. Add this bromine solution dropwise
from the funnel over 20-30 minutes with vigorous stirring. The choice to add bromine
dropwise while cooling is critical to control the exothermic reaction and prevent the formation
of poly-brominated side products.[13]

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
mixture to stir at room temperature for 1-2 hours. The disappearance of the red-brown
bromine color is a visual indicator of reaction progress. For a more accurate assessment,
monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).

Work-up and Quenching: Pour the reaction mixture into a beaker containing approximately
200 mL of cold water. Transfer the mixture to a separatory funnel and extract the product
with diethyl ether or dichloromethane (3 x 50 mL).

Washing and Neutralization: Combine the organic extracts. Wash sequentially with a 10%
sodium thiosulfate solution to quench any unreacted bromine, followed by a saturated
sodium bicarbonate solution to neutralize residual acetic acid, and finally with brine. The
washing steps are a self-validating measure to ensure all acidic and oxidizing impurities are
removed.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and remove the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such
as ethanol or a hexane/ethyl acetate mixture, to afford the pure 2-Bromo-4'-
isopropylacetophenone.

Section 4: Safety, Handling, and Storage
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While a specific Safety Data Sheet (SDS) for 2-Bromo-4'-isopropylacetophenone is not
widely available, data from analogous a-bromoacetophenones indicates that this compound
should be handled with care.

Hazards: Assumed to be a lachrymator (causes tearing) and an irritant to the skin, eyes, and
respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles, and a lab coat. All handling should be performed inside a certified chemical fume
hood to avoid inhalation of vapors or dust.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is listed
as moisture-sensitive and should be stored under an inert atmosphere, for instance in a
refrigerator.[2]

o Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as
hazardous chemical waste according to local regulations.

Section 5: Applications in Research and
Development

The primary value of 2-Bromo-4'-isopropylacetophenone lies in its utility as a synthetic
intermediate. The presence of two reactive sites—the electrophilic carbonyl carbon and the a-
carbon bearing a good leaving group (bromide)—allows for a wide range of subsequent
chemical transformations.[13] It is a key starting material for synthesizing:

¢ Heterocyclic compounds (e.g., thiazoles, imidazoles).
e [B-amino ketones and other pharmacologically active scaffolds.
e Covalent inhibitors for biochemical research.[15]

Its role as a versatile building block ensures its continued relevance in the discovery and
development of new chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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